LogP Differentiation: N-Methyl Carbamate vs. N-H Des-Methyl Analog
The target compound (CAS 1260743-18-7) exhibits a measurably lower lipophilicity than its des-methyl analog tert-butyl (2-(piperidin-3-yl)ethyl)carbamate (CAS 215305-98-9). The N-methyl substitution on the carbamate nitrogen reduces LogP by approximately 0.38 units (from 2.62 to ~2.24), indicating that the tertiary carbamate is more hydrophilic than the secondary carbamate .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.243 (leyan.com); XLogP3 = 1.8 (kuujia.com) |
| Comparator Or Baseline | tert-Butyl (2-(piperidin-3-yl)ethyl)carbamate (CAS 215305-98-9): LogP = 2.62050 (chemsrc.com); Hit2Lead reports LogP = 1.84 |
| Quantified Difference | ΔLogP ≈ −0.38 units (target more hydrophilic); ΔXLogP3 similar (1.8 vs. ~2.1 estimated) |
| Conditions | Calculated LogP values from chemical database entries; XLogP3 from PubChem-derived predictions |
Why This Matters
A LogP difference of ~0.4 units can significantly shift predicted membrane permeability and oral bioavailability in lead optimization programs, making the N-methyl analog preferable when lower lipophilicity is desired.
